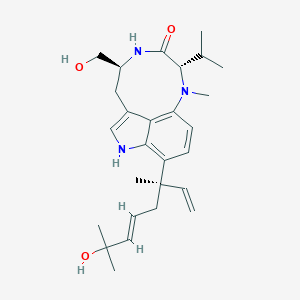

Lyngbyatoxin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lyngbyatoxin C is a potent cytotoxic compound that belongs to the family of marine natural products. It is derived from the marine cyanobacterium Lyngbya majuscula, which is found in the tropical and subtropical regions of the world. Lyngbyatoxin C has attracted significant attention from the scientific community due to its unique chemical structure and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Biosynthesis and Molecular Structure

- Lyngbyatoxin Biosynthesis : The molecular cloning of the lyngbyatoxin biosynthetic gene cluster from Lyngbya majuscula has been reported. This cluster spans 11.3 kilobase pairs and includes genes encoding for a two-module nonribosomal peptide synthetase (NRPS), a P450 monooxygenase, an aromatic prenyltransferase, and an oxidase/reductase protein. The prenyltransferase (LtxC) catalyzes the final step in the biosynthesis of lyngbyatoxin A (Edwards & Gerwick, 2004).

Chemical Synthesis and Modification

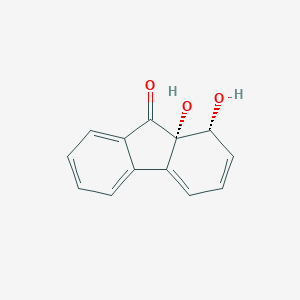

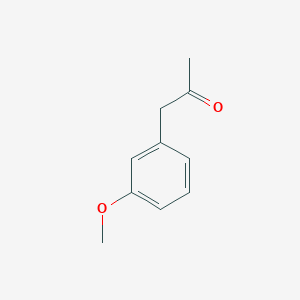

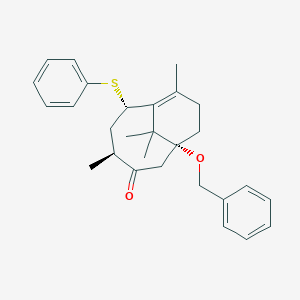

Enantioselective Synthesis : Research on the enantioselective synthesis of Lyngbyatoxin A, focusing on the stereocontrolled introduction of the quaternary stereogenic center, has been conducted. This includes key steps like Lewis-acid mediated rearrangement of chiral vinyl epoxides (Tønder & Tanner, 2003).

High-titer Production in E. coli : The lyngbyatoxin biosynthetic pathway has been expressed in E. coli, enabling high titers of lyngbyatoxin A and its precursor indolactam-V. This approach confirms the proposed biosynthetic route and opens possibilities for future exploitation of cyanobacterial natural product pathways (Ongley et al., 2013).

Structural Diversification via Heterologous Expression : Structural diversification of lyngbyatoxin A and its intermediates was achieved by expressing the Streptomyces-derived tleABC biosynthetic gene cluster in different Streptomyces hosts. This strategy led to the creation of new lyngbyatoxin derivatives (Zhang et al., 2016).

Potential Applications and Effects

Multispecificity of Nonribosomal Peptide Synthetase : A study explored the multispecificity of a lyngbyatoxin NRPS for the biosynthesis of indolactam variants. Site-directed mutagenesis altered substrate preference, highlighting the potential for creating diverse lyngbyatoxin derivatives (Soeriyadi et al., 2021).

Heterologous Expression in Streptomyces : The capability of Streptomyces coelicolor to express enzymes involved in lyngbyatoxin A biosynthesis from Moorea producta was evaluated. Despite challenges, this research provides a new platform for investigating natural product enzymes (Jones et al., 2012).

Propriétés

Numéro CAS |

133084-53-4 |

|---|---|

Nom du produit |

Lyngbyatoxin C |

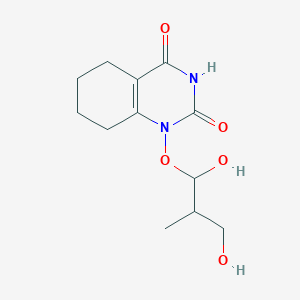

Formule moléculaire |

C27H39N3O3 |

Poids moléculaire |

453.6 g/mol |

Nom IUPAC |

(10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1 |

Clé InChI |

VMLLPMJDAXPWAA-PIKNDIPASA-N |

SMILES isomérique |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |

SMILES canonique |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |

Synonymes |

lyngbyatoxin C |

Origine du produit |

United States |

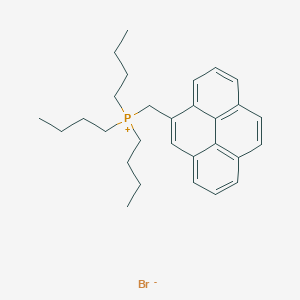

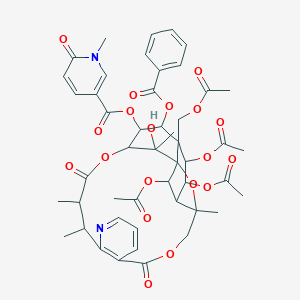

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

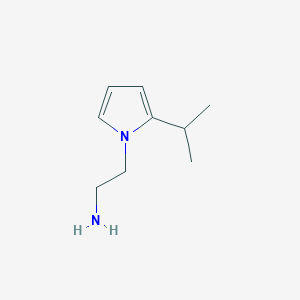

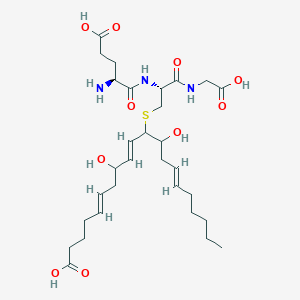

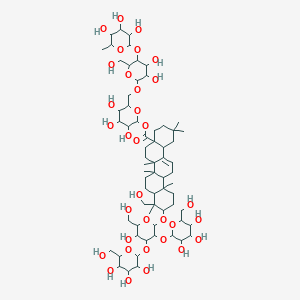

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)